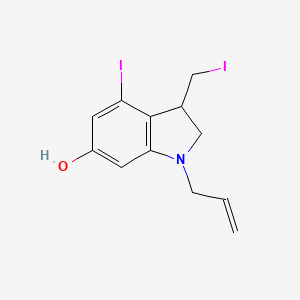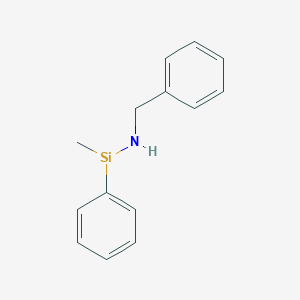![molecular formula C16H18O B12552191 1,1-Dimethyl-2,3,9,10-tetrahydrobenzo[f]azulen-4(1H)-one CAS No. 144581-68-0](/img/structure/B12552191.png)
1,1-Dimethyl-2,3,9,10-tetrahydrobenzo[f]azulen-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Dimethyl-2,3,9,10-tetrahydrobenzo[f]azulen-4(1H)-one is a complex organic compound with a unique structure that has garnered interest in various fields of scientific research
準備方法
The synthesis of 1,1-Dimethyl-2,3,9,10-tetrahydrobenzo[f]azulen-4(1H)-one typically involves multiple steps, including the formation of key intermediates and subsequent cyclization reactions. One common synthetic route involves the condensation of specific aromatic precursors under controlled conditions, followed by cyclization and functional group modifications. Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency .
化学反応の分析
1,1-Dimethyl-2,3,9,10-tetrahydrobenzo[f]azulen-4(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using reagents like halogens or alkylating agents.
科学的研究の応用
1,1-Dimethyl-2,3,9,10-tetrahydrobenzo[f]azulen-4(1H)-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studying biochemical pathways.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting specific diseases.
作用機序
The mechanism of action of 1,1-Dimethyl-2,3,9,10-tetrahydrobenzo[f]azulen-4(1H)-one involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the context of its application, such as its use in medicinal chemistry or biochemical research .
類似化合物との比較
1,1-Dimethyl-2,3,9,10-tetrahydrobenzo[f]azulen-4(1H)-one can be compared with other similar compounds, such as:
1,1-Dimethylheptyl-11-hydroxytetrahydrocannabinol: Known for its potent cannabinoid activity, this compound shares structural similarities but differs in its biological effects.
Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives: These compounds are studied for their potential as epidermal growth factor receptor inhibitors, highlighting different applications in medicinal chemistry
特性
CAS番号 |
144581-68-0 |
|---|---|
分子式 |
C16H18O |
分子量 |
226.31 g/mol |
IUPAC名 |
3,3-dimethyl-1,2,4,5-tetrahydrobenzo[f]azulen-10-one |
InChI |
InChI=1S/C16H18O/c1-16(2)10-9-13-14(16)8-7-11-5-3-4-6-12(11)15(13)17/h3-6H,7-10H2,1-2H3 |
InChIキー |
MPJVJKUSTKMAJX-UHFFFAOYSA-N |
正規SMILES |
CC1(CCC2=C1CCC3=CC=CC=C3C2=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-Ethenyl-N-[(oxiran-2-yl)methoxy]-3-(trimethoxysilyl)propan-1-amine](/img/structure/B12552108.png)

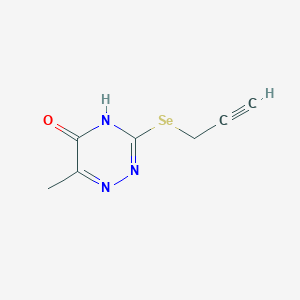
![4-[(4-Hydroxyphenyl)ethynyl]benzonitrile](/img/structure/B12552134.png)
![3-Pyridinecarboxaldehyde, 2,6-dichloro-4-[(phenylsulfonyl)methyl]-](/img/structure/B12552137.png)

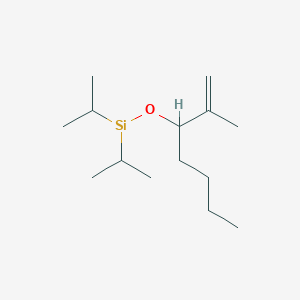
![2-Propenamide, N-[4-(2,2-dimethyl-1,3-dioxolan-4-yl)butyl]-](/img/structure/B12552151.png)
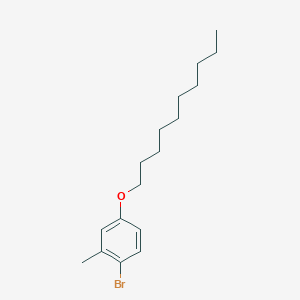
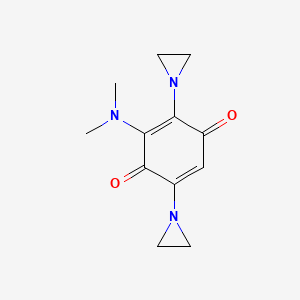
![1,1,1-Trichloro-4-{[2-(1H-indol-3-yl)ethyl]amino}but-3-en-2-one](/img/structure/B12552172.png)

